

DGN462: A Technical Guide to a Mono-imine Indolinobenzodiazepine DNA-Alkylating Agent

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DGN462 is a potent, synthetic mono-imine indolinobenzodiazepine pseudodimer (IGN) that functions as a DNA-alkylating agent.[1][2] Developed as a cytotoxic payload for antibody-drug conjugates (ADCs), **DGN462** offers a distinct mechanism of action and a favorable safety profile compared to its di-imine counterparts.[3][4] This technical guide provides a comprehensive overview of **DGN462**, including its mechanism of action, preclinical data, and the methodologies used in its evaluation.

Introduction

Indolinobenzodiazepines are a class of synthetic compounds designed to bind to the minor groove of DNA. While di-imine IGNs can crosslink DNA, **DGN462** is engineered with a single reactive imine group, enabling it to mono-alkylate DNA.[2][4] This modification reduces the potential for off-target toxicity associated with DNA cross-linking agents, while maintaining high cytotoxic potency.[3][4] **DGN462** has demonstrated significant anti-tumor activity in preclinical models of various hematological and solid tumors, particularly when delivered selectively to cancer cells via ADCs.[2][5]

Mechanism of Action

Foundational & Exploratory

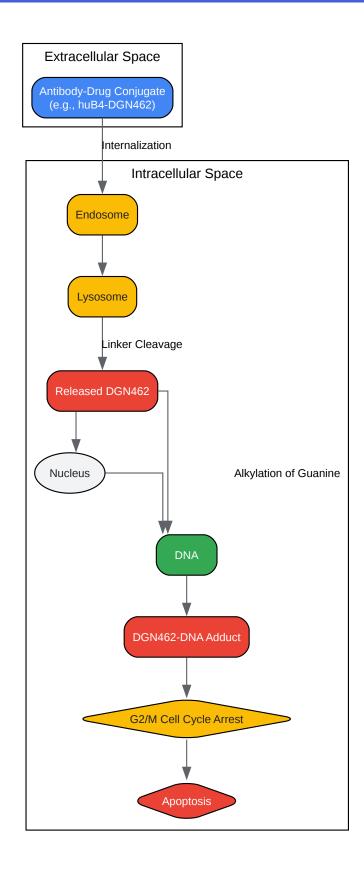




DGN462 exerts its cytotoxic effects through a sequence-selective alkylation of DNA. The core mechanism involves the following steps:

- Cellular Uptake: When conjugated to an antibody in an ADC formulation, DGN462 is internalized into target cells via antigen-mediated endocytosis.
- Payload Release: Inside the cell, the linker connecting DGN462 to the antibody is cleaved, releasing the active payload.[6]
- DNA Binding and Alkylation: DGN462 binds to the minor groove of DNA and forms a
 covalent adduct by alkylating the C2-amino group of a guanine base.[2][7]
- Cell Cycle Arrest and Apoptosis: The formation of the DGN462-DNA adduct leads to a halt in DNA replication and transcription, triggering a G2/M phase cell cycle arrest and subsequent apoptosis.[2][5]





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DGN462 Mechanism of Action



Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical data for **DGN462** and its ADC formulations.

Table 1: In Vitro Cytotoxicity of DGN462 and its

Coniugates

Compound/Cell Line	IC50	Reference
huB4-DGN462		
B-cell lymphoma cell lines (median)	100 pM	[5][8]
T-cell derived lymphomas (median)	1.75 nM	[8]
DGN462-SMe (Free Payload)		
B-cell lymphoma cell lines (median)	26 pM	[5]
Monoimine IGN ADCs (General)		
Various cancer cell lines	2 - 60 pM	[4]
Diimine IGN ADCs (for comparison)		
Various cancer cell lines	1.3 to 6-fold more potent than monoimine	[4]

Table 2: In Vivo Efficacy and Tolerability of DGN462 ADCs



ADC	Animal Model	Minimum Efficacious Dose (MED)	Maximally Tolerated Dose (MTD)	Therapeutic Index (MTD/MED)	Reference
CD33- targeting DGN462 ADC	AML Xenografts	0.6 mg/kg	Not Specified	Not Specified	[2]
EGFR- targeting DGN462 ADC	Head and Neck Squamous Cell Carcinoma Model	1.6 mg/kg	Not Specified	Not Specified	[2]
Anti-FRα ADC (Monoimine IGN)	KB Xenografts	~1 mg/kg	10 mg/kg	~10	[4]
huB4- DGN462	DoHH2 Xenograft Model	1.7 mg Ab/kg (significant tumor growth delay)	Not Specified	Not Specified	[8]
huB4- DGN462	Farage Disseminated Model	0.17 mg Ab/kg (significant increase in survival)	Not Specified	Not Specified	[8]
DGN462 (unconjugate d)	Mice	Not Applicable	40 mg/kg	Not Applicable	[2][3]

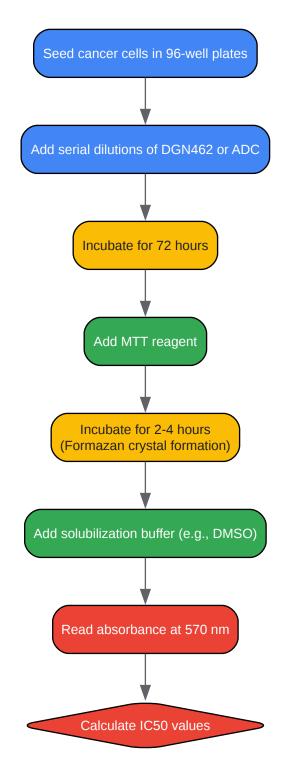
Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.



In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the general procedure for assessing the anti-proliferative activity of **DGN462** and its conjugates.



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MTT Assay Workflow

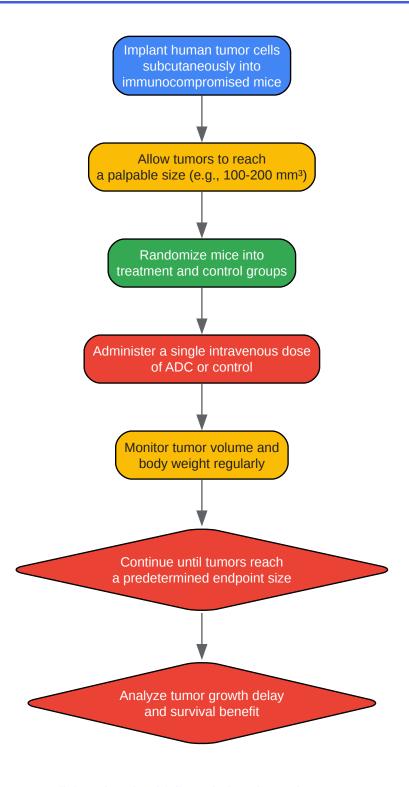
Procedure:

- Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
- Cell Seeding: Cells are harvested and seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: DGN462 or its ADC formulation is serially diluted and added to the wells. Control wells receive vehicle only.
- Incubation: Plates are incubated for 72 hours.[8]
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by non-linear regression analysis.

In Vivo Xenograft Tumor Models

This protocol describes a general workflow for evaluating the in vivo anti-tumor efficacy of **DGN462**-based ADCs.





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